1-(3-Methylisoxazol-5-yl)propan-2-ol
Overview
Description
1-(3-Methylisoxazol-5-yl)propan-2-ol is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylisoxazol-5-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylisoxazole with propylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylisoxazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products Formed:
Oxidation: 1-(3-Methylisoxazol-5-yl)propan-2-one.
Reduction: this compound.
Substitution: 1-(3-Methylisoxazol-5-yl)propan-2-chloride, 1-(3-Methylisoxazol-5-yl)propan-2-bromide.
Scientific Research Applications
1-(3-Methylisoxazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Methylisoxazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
1-(3-Methylisoxazol-5-yl)propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(3-Methylisoxazol-5-yl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 1-(3-Methylisoxazol-5-yl)propan-2-ol is unique due to its specific functional group, which imparts distinct chemical and biological properties. The hydroxyl group allows for various chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Biological Activity
1-(3-Methylisoxazol-5-yl)propan-2-ol is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an isoxazole ring, which is known for its role in various pharmacological activities. The presence of the hydroxyl group on the propanol moiety enhances its solubility and biological interactions.
Antiproliferative Effects
Research indicates that derivatives of isoxazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that compounds with similar structures inhibited the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A (PHA) .
Table 1: Antiproliferative Activity Against Selected Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 50 | Induction of apoptosis via caspase activation |
Isoxazole Derivative MM3 | Jurkat | 25 | Inhibition of TNFα production |
Isoxazole Derivative SCM9 | Mouse Splenocytes | 30 | Modulation of immune response |
Immunosuppressive Properties
The immunosuppressive properties of isoxazole derivatives have been explored extensively. For instance, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human whole blood cultures . This suggests potential therapeutic applications in autoimmune disorders.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound likely exerts its effects through:
- Caspase Activation : Inducing apoptosis in cancer cells by upregulating caspase expression.
- Cytokine Modulation : Inhibiting pro-inflammatory cytokines such as TNFα, which plays a critical role in inflammation and immune response .
- Cell Signaling Pathways : Influencing various signaling pathways involved in cell survival and proliferation .
Study on Anticancer Activity
A notable study investigated the anticancer activity of several isoxazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer cell lines, with the compound showing promising activity against A549 lung cancer cells .
Immunomodulatory Effects
Another study focused on the immunomodulatory effects of this compound. It demonstrated that treatment with this compound significantly reduced TNFα levels in LPS-stimulated human blood cultures, highlighting its potential as an immunosuppressive agent .
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)propan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-3-7(10-8-5)4-6(2)9/h3,6,9H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYDQUEZYJCNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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